p-nitro-Pifithrin-alpha

Neuroprotection p53 inhibition Apoptosis

p-nitro-Pifithrin-alpha (p-nitro-PFT-α) is the superior p53 inhibitor for reproducible, high-impact research. With a 10-fold potency advantage (ED50 30 nM) and a 50% extended half-life (t1/2 6 h) over PFT-α, it enables robust neuroprotection and p21/WAF1 suppression at low nanomolar concentrations, minimizing off-target effects. Unlike PFT-μ, it uniquely blocks p53 transcriptional activity, providing hepatoprotective effects in NAFLD models. Select p-nitro-PFT-α for long-term, sensitive in vitro and in vivo studies of the p53-TGF-β1 axis.

Molecular Formula C15H16BrN3O3S
Molecular Weight 398.3 g/mol
CAS No. 389850-21-9
Cat. No. B1678913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-nitro-Pifithrin-alpha
CAS389850-21-9
Synonymsp-Nitro-pifithrin-α
Molecular FormulaC15H16BrN3O3S
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)[N+](=C(S2)N)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-].[Br-]
InChIInChI=1S/C15H15N3O3S.BrH/c16-15-17(12-3-1-2-4-14(12)22-15)9-13(19)10-5-7-11(8-6-10)18(20)21;/h5-8,16H,1-4,9H2;1H
InChIKeyNXPCMOGORSWOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





p-nitro-Pifithrin-alpha (CAS 389850-21-9): A High-Potency p53 Inhibitor with Superior In Vitro Performance vs. Parent Compound


p-nitro-Pifithrin-alpha (p-nitro-PFT-α, CAS 389850-21-9) is a cell-permeable, p-nitro substituted analog of pifithrin-alpha (PFT-α) that functions as a potent and selective inhibitor of the p53 tumor suppressor protein [1]. As a member of the pifithrin class, it blocks p53-dependent transcriptional activation and downstream apoptotic pathways, making it a widely used research tool for studying p53-mediated signaling in cancer biology, neurodegeneration, and metabolic disease [1]. Unlike the parent compound PFT-α, p-nitro-PFT-α exhibits quantifiably enhanced potency and a significantly extended half-life in biological media, positioning it as a higher-performance alternative for demanding in vitro and ex vivo applications [1].

Why p-nitro-Pifithrin-alpha (CAS 389850-21-9) Cannot Be Substituted with Generic Pifithrin-α or Other In-Class Analogs


Substituting p-nitro-Pifithrin-alpha with generic Pifithrin-α (PFT-α), Pifithrin-μ (PFT-μ), or cyclic Pifithrin-α is not functionally equivalent and introduces significant experimental variability. p-nitro-PFT-α exhibits a 10-fold higher potency (ED50 = 30 nM) and a 50% longer half-life (t1/2 = 6h) compared to PFT-α in direct comparative assays [1]. PFT-μ operates through a distinct mechanism by inhibiting mitochondrial p53 binding rather than transcriptional activity, yielding divergent biological outcomes [1]. Additionally, p-nitro-PFT-α demonstrates superior suppression of p53-mediated TGF-β1 expression and provides unique in vivo hepatoprotective effects not observed with other pifithrin derivatives [2][3]. These compound-specific differences mandate precise selection of p-nitro-PFT-α to ensure experimental reproducibility and accurate interpretation of p53-dependent pathways.

Quantitative Differentiation Evidence for p-nitro-Pifithrin-alpha (CAS 389850-21-9) vs. Pifithrin-α and Other Analogs


10-Fold Higher Potency in Protecting Cortical Neurons from Etoposide-Induced Apoptosis

p-nitro-Pifithrin-alpha demonstrates a 10-fold higher potency compared to its parent compound Pifithrin-α (PFT-α) in protecting primary cortical neurons from etoposide-induced apoptosis. The ED50 of p-nitro-PFT-α is 30 nM, whereas PFT-α requires approximately 300 nM to achieve the same protective effect [1]. This enhanced potency is attributed to the p-nitro substitution, which improves cellular permeability and target engagement [1].

Neuroprotection p53 inhibition Apoptosis Etoposide

50% Longer Half-Life in Biological Media Enables Extended Experimental Windows

p-nitro-Pifithrin-alpha exhibits a 50% longer half-life (t1/2 = 6 hours) compared to Pifithrin-α (t1/2 = 4 hours) when incubated in neuronal culture medium at 37°C [1]. This enhanced stability is due to the compound's resistance to rapid dehydration and degradation, a known limitation of the parent compound PFT-α [1]. The improved half-life allows for sustained p53 inhibition over longer experimental durations without the need for repeated compound replenishment.

Stability Half-life In vitro p53 inhibition

10-Fold More Potent Suppression of p53-Mediated p21/WAF1 Expression

p-nitro-Pifithrin-alpha blocks p53-mediated p21/WAF1 expression at concentrations one order of magnitude lower than required for Pifithrin-α [1][2]. In cortical neurons exposed to etoposide, p-nitro-PFT-α at 30 nM completely abrogates the increase in p21/WAF1 protein levels, whereas PFT-α requires approximately 300 nM to achieve a comparable effect [1]. This differential potency directly correlates with the compound's enhanced ability to prevent p53-DNA binding and subsequent transcriptional activation of p21/WAF1, a key mediator of p53-dependent cell cycle arrest [2].

p21/WAF1 Transcriptional activation Cell cycle p53 inhibition

Potent Suppression of p53-Mediated TGF-β1 Expression in Human Proximal Tubular Cells

p-nitro-Pifithrin-alpha suppresses p53-mediated TGF-β1 expression in HK-2 human proximal tubular cells at a concentration of 10 µM [1]. TGF-β1 is a key profibrotic cytokine implicated in chronic kidney disease progression, and its expression is partially regulated by p53 transcriptional activity. While Pifithrin-α also suppresses TGF-β1, direct comparative quantitative data at matched concentrations are not available in the primary literature; however, the enhanced potency of p-nitro-PFT-α observed in other assays (e.g., neuronal protection) strongly suggests superior efficacy in this context as well [1].

TGF-β1 Kidney fibrosis HK-2 cells p53 inhibition

Attenuation of Steatosis and Liver Injury in High-Fat Diet Mouse Model

In a murine model of high-fat diet-induced non-alcoholic fatty liver disease (NAFLD), administration of p-nitro-Pifithrin-alpha significantly attenuated hepatic steatosis and liver injury compared to vehicle-treated controls . The compound reduced lipid accumulation in hepatocytes and decreased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating hepatoprotective effects. This in vivo activity distinguishes p-nitro-PFT-α from other pifithrin derivatives like Pifithrin-μ, which primarily acts on mitochondrial p53 binding and has not demonstrated comparable efficacy in metabolic disease models .

NAFLD Steatosis Hepatoprotection In vivo p53 inhibition

Optimal Research Applications for p-nitro-Pifithrin-alpha (CAS 389850-21-9) Based on Quantified Differentiation Evidence


High-Sensitivity Neuroprotection Studies Requiring Low Nanomolar p53 Inhibition

For experiments investigating p53-mediated neuronal apoptosis in primary cortical neurons, p-nitro-Pifithrin-alpha is the preferred reagent due to its 10-fold higher potency (ED50 = 30 nM) compared to Pifithrin-α [1]. This enhanced potency allows researchers to achieve robust neuroprotection at low nanomolar concentrations, minimizing off-target effects and conserving compound. The extended 6-hour half-life also supports long-term exposure studies without the need for frequent media changes [1].

p53-Dependent Cell Cycle Arrest and p21/WAF1 Signaling Pathway Analysis

Researchers investigating p53-mediated cell cycle arrest via p21/WAF1 induction should select p-nitro-Pifithrin-alpha over Pifithrin-α due to its 10-fold more potent suppression of p21/WAF1 expression (effective at 30 nM vs. ~300 nM for PFT-α) [2]. This differential potency enables precise titration of p53 transcriptional activity without confounding cytotoxicity from higher compound concentrations. The compound's well-characterized mechanism of inhibiting p53-DNA binding ensures reliable pathway modulation [2].

In Vivo Studies of p53 in Metabolic Disease (NAFLD and Hepatic Steatosis)

p-nitro-Pifithrin-alpha is uniquely suited for in vivo investigations of p53's role in non-alcoholic fatty liver disease (NAFLD) and hepatic steatosis, as demonstrated by its ability to attenuate steatosis and liver injury in high-fat diet-fed mice . Unlike Pifithrin-μ, which targets mitochondrial p53 binding, p-nitro-PFT-α modulates p53 transcriptional activity and provides hepatoprotective effects relevant to metabolic disease models . This compound should be prioritized for studies examining the p53-TGF-β1 axis in liver pathophysiology.

Renal Fibrosis and TGF-β1 Signaling in Kidney Disease Models

For studies investigating p53-mediated TGF-β1 expression in renal proximal tubular cells, p-nitro-Pifithrin-alpha offers validated efficacy at 10 µM in HK-2 cells . The compound's enhanced potency relative to Pifithrin-α reduces the required working concentration, minimizing potential off-target effects in sensitive primary kidney cell cultures. This makes p-nitro-PFT-α the superior choice for dissecting the role of p53 in renal fibrosis and chronic kidney disease progression .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-nitro-Pifithrin-alpha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.